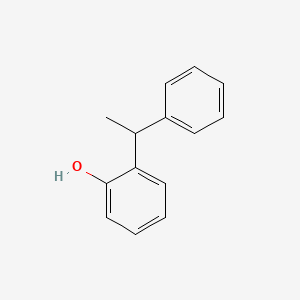

2-(1-Phenylethyl)phenol

Description

BenchChem offers high-quality 2-(1-Phenylethyl)phenol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(1-Phenylethyl)phenol including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-(1-phenylethyl)phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14O/c1-11(12-7-3-2-4-8-12)13-9-5-6-10-14(13)15/h2-11,15H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WYZIVNCBUWDCOZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=CC=C1)C2=CC=CC=C2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90863348 | |

| Record name | Phenol, 2-(1-phenylethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90863348 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4237-44-9, 26857-99-8 | |

| Record name | 2-(α-Methylbenzyl)phenol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4237-44-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(1-Phenylethyl)phenol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004237449 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (1-Phenylethyl)phenol (mixed isomers) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026857998 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-(1-Phenylethyl)phenol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=1769 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Phenol, 2-(1-phenylethyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Phenol, 2-(1-phenylethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90863348 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | o-(1-phenylethyl)phenol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.999 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | (1-phenylethyl)phenol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.043.681 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-(1-PHENYLETHYL)PHENOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DL454DY9RM | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Authored by: A Senior Application Scientist

An In-depth Technical Guide to the Chemical Properties of 2-(1-Phenylethyl)phenol

Abstract: This technical guide provides a comprehensive overview of the chemical properties, synthesis, reactivity, and applications of 2-(1-phenylethyl)phenol (CAS: 4237-44-9). Intended for researchers, scientists, and professionals in drug development and chemical manufacturing, this document synthesizes key data from spectroscopic analysis, established synthetic protocols, and reactivity studies. The guide details the structural characteristics that influence the compound's behavior and explores its utility as a versatile intermediate in various industrial and research settings.

Compound Identification and Nomenclature

2-(1-Phenylethyl)phenol is an ortho-substituted phenolic compound.[1] Its structure features a phenylethyl group attached to the second position of the phenol ring, which imparts distinct steric and electronic properties compared to its meta and para isomers.[1]

| Identifier | Value | Source |

| IUPAC Name | 2-(1-phenylethyl)phenol | [2][3][4] |

| CAS Number | 4237-44-9 | [2][3][5] |

| Molecular Formula | C₁₄H₁₄O | [2][5][6] |

| Molecular Weight | 198.26 g/mol | [2][3][4] |

| Synonyms | o-(1-Phenylethyl)phenol, o-(α-Methylbenzyl)phenol, 1-(2-Hydroxyphenyl)-1-phenylethane, Phenol, 2-(1-phenylethyl)- | [2][3][7] |

| InChI Key | WYZIVNCBUWDCOZ-UHFFFAOYSA-N | [2][3] |

| SMILES | CC(C1=CC=CC=C1)C2=CC=CC=C2O | [2][8] |

Physicochemical Properties

2-(1-Phenylethyl)phenol is typically supplied as a colorless to light yellow liquid.[5][9] Its physical properties are critical for handling, storage, and application in various experimental and industrial settings.

| Property | Value | Source |

| Physical State | Liquid | [5] |

| Appearance | Colorless to light yellow | [5][9] |

| Boiling Point | 313.9 ± 11.0 °C at 760 mmHg | [5][9] |

| Density | 1.1 ± 0.1 g/cm³ | [5][9] |

| Refractive Index | 1.588 | [5][9] |

| Storage Condition | Sealed in a dry place at room temperature (20 to 22 °C) | [5][9] |

Synthesis and Manufacturing

The primary industrial synthesis of 2-(1-phenylethyl)phenol is achieved through the acid-catalyzed alkylation of phenol with styrene, a classic example of a Friedel-Crafts reaction.[1][10]

Workflow: Synthesis via Friedel-Crafts Alkylation```dot

Caption: Key reactive sites and influential factors in 2-(1-phenylethyl)phenol.

-

Reactions of the Hydroxyl Group: The phenolic -OH group is acidic and can be deprotonated to form a phenoxide ion. This allows it to participate in nucleophilic reactions such as:

-

Electrophilic Aromatic Substitution: The hydroxyl group is a powerful activating, ortho-, para-directing substituent. [11]This makes the attached phenol ring highly susceptible to electrophilic substitution reactions like halogenation, nitration, and further Friedel-Crafts alkylations. However, the existing bulky phenylethyl group at the ortho-position provides significant steric hindrance, which will predominantly direct incoming electrophiles to the para-position (C4) and the remaining ortho-position (C6). [1]

-

Oxidation: Like other phenols, 2-(1-phenylethyl)phenol can be oxidized. [11]Strong oxidizing agents can lead to the formation of complex colored products, potentially including quinone-type structures. [11]

Applications and Research Interest

The unique structure of 2-(1-phenylethyl)phenol makes it a valuable intermediate and additive in several fields.

-

Polymer Industry: It can be used as a stabilizer or additive in polymer production to enhance the properties of the final material. [1]* Pharmaceuticals: Its structure serves as a building block or intermediate in the synthesis of more complex drug molecules. [1]* Cosmetics: The compound is utilized as an antioxidant and preservative in various cosmetic formulations. [1]* Biological Activity: Research indicates that 2-(1-phenylethyl)phenol exhibits several potential biological activities. [1]Studies have highlighted its capacity as a free-radical scavenger (antioxidant) and have shown moderate antimicrobial properties against some strains of bacteria and fungi. [1]Preliminary investigations into its anti-inflammatory effects have also been reported, though further research is required. [1]

Safety and Handling

Understanding the toxicological profile is essential for safe handling in a laboratory or industrial context.

| Hazard Information | Details | Source |

| GHS Pictogram | GHS07 (Exclamation mark) | |

| Signal Word | Warning | [5] |

| Hazard Statements | H302: Harmful if swallowed.H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation. | [5][9] |

| Precautionary Statements | P261: Avoid breathing vapors/spray.P280: Wear protective gloves/eye protection.P302+P352: IF ON SKIN: Wash with plenty of soap and water.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [5][12] |

Self-Validating Protocol for Handling: Always handle 2-(1-phenylethyl)phenol in a well-ventilated area, such as a chemical fume hood. Use appropriate personal protective equipment (PPE), including safety goggles, nitrile gloves, and a lab coat. In case of contact, follow the precautionary statements immediately. An emergency eyewash station and safety shower should be readily accessible.

Conclusion

2-(1-Phenylethyl)phenol is a significant chemical intermediate with well-defined properties. Its synthesis via Friedel-Crafts chemistry is a robust and scalable method. The compound's reactivity is dominated by its phenolic hydroxyl group and the activated aromatic ring, tempered by the steric influence of the ortho-substituent. These characteristics underpin its utility in diverse applications, from polymer science to pharmaceutical development, with ongoing research exploring its potential as a bioactive agent. Proper adherence to safety protocols is mandatory for its handling and use.

References

Sources

- 1. Buy 2-(1-Phenylethyl)phenol | 4237-44-9 [smolecule.com]

- 2. 2-(1-Phenylethyl)phenol | C14H14O | CID 95322 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Phenol, 2-(1-phenylethyl)- [webbook.nist.gov]

- 4. Substance Registry Services | US EPA [cdxapps.epa.gov]

- 5. hoffmanchemicals.com [hoffmanchemicals.com]

- 6. sinfoochem.com [sinfoochem.com]

- 7. Phenol, 2-(1-phenylethyl)- (CAS 4237-44-9) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 8. GSRS [precision.fda.gov]

- 9. Enhanced Tour Demo | Virtual tour generated by Panotour [s3.amazonaws.com]

- 10. US2432356A - Preparation of substituted phenols by reaction of phenol with styrene - Google Patents [patents.google.com]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. aksci.com [aksci.com]

2-(1-Phenylethyl)phenol IUPAC name and structure

An In-depth Technical Guide to 2-(1-Phenylethyl)phenol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-(1-phenylethyl)phenol, an ortho-substituted alkylphenol of significant interest in various scientific and industrial domains. The document delineates its chemical identity, physicochemical properties, synthesis methodologies, and spectroscopic profile. Furthermore, it explores the compound's current and potential applications, underpinned by its notable biological activities, including antioxidant, antimicrobial, and anti-inflammatory properties. This guide is intended to serve as a foundational resource for professionals engaged in chemical synthesis, materials science, and pharmaceutical development, offering both theoretical insights and practical knowledge.

Chemical Identity and Nomenclature

2-(1-Phenylethyl)phenol is an aromatic organic compound characterized by a phenol ring substituted at the ortho position with a 1-phenylethyl group.[1] This substitution pattern confers specific steric and electronic properties that distinguish it from its meta and para isomers, influencing its reactivity and utility.[1]

-

IUPAC Name : 2-(1-phenylethyl)phenol[2]

-

Synonyms : o-(1-Phenylethyl)phenol, 2-(alpha-Methylbenzyl)phenol, o-(α-Methylbenzyl)phenol, 1-(2-Hydroxyphenyl)-1-phenylethane[2][3]

Chemical Structure

The molecular structure consists of a hydroxyl group (-OH) and a 1-phenylethyl group attached to adjacent carbon atoms of a benzene ring.

Figure 1. 2D Chemical Structure of 2-(1-Phenylethyl)phenol.

Physicochemical Properties

A summary of the key physicochemical properties of 2-(1-phenylethyl)phenol is presented in the table below. These properties are crucial for its handling, application, and process development.

| Property | Value | Reference(s) |

| Molecular Weight | 198.26 g/mol | [1][2] |

| Physical State | Liquid | [4][5] |

| Boiling Point | 313.9 ± 11.0 °C at 760 mmHg | [6] |

| Density | 1.1 ± 0.1 g/cm³ | [6] |

| Purity | Typically available at ≥95% | [4][5] |

| Storage | Store sealed in a dry place at room temperature | [5] |

Synthesis and Manufacturing

The industrial synthesis of 2-(1-phenylethyl)phenol is predominantly achieved through the acid-catalyzed alkylation of phenol with styrene. A common and effective method is the Friedel-Crafts alkylation.

Friedel-Crafts Alkylation of Phenol with Styrene

This electrophilic aromatic substitution reaction involves the protonation of styrene to form a stable secondary carbocation (1-phenylethyl cation). This electrophile then attacks the electron-rich phenol ring. The ortho-position is favored due to the directing effect of the hydroxyl group and potential stabilization of the transition state.

Causality in Synthesis: The choice of a Lewis acid or Brønsted acid catalyst is critical. Lewis acids like aluminum chloride (AlCl₃) or iron(III) chloride (FeCl₃) are effective, as are strong acids like sulfuric acid. The reaction conditions, such as temperature and reactant molar ratio, are optimized to maximize the yield of the desired mono-substituted ortho product and minimize the formation of para-isomers and di-substituted products.[1][7]

Synthesis Workflow

The following diagram illustrates the generalized workflow for the synthesis of 2-(1-phenylethyl)phenol.

Spectroscopic Characterization

The identity and purity of 2-(1-phenylethyl)phenol are confirmed using standard spectroscopic techniques.

-

Infrared (IR) Spectroscopy : The IR spectrum exhibits characteristic absorption bands. A broad peak in the region of 3200-3600 cm⁻¹ corresponds to the O-H stretching of the phenolic hydroxyl group. Aromatic C-H stretching vibrations appear around 3000-3100 cm⁻¹, and C=C stretching bands for the aromatic rings are observed in the 1450-1600 cm⁻¹ region.[2][8]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy :

-

¹H NMR : The spectrum provides distinct signals for the aromatic protons, the methine proton of the ethyl group, the methyl protons, and the hydroxyl proton. The integration of these signals confirms the proton count in the molecule.[2]

-

¹³C NMR : The carbon spectrum shows unique resonances for each of the 14 carbon atoms, differentiating between the aromatic carbons, the methine carbon, and the methyl carbon.

-

-

Mass Spectrometry (MS) : Electron ionization mass spectrometry (EI-MS) typically shows a molecular ion peak (M⁺) corresponding to its molecular weight (m/z 198).[3] The fragmentation pattern provides further structural confirmation.

Applications and Research Areas

2-(1-Phenylethyl)phenol serves as a versatile intermediate and additive in several fields.

-

Polymer Industry : It functions as a stabilizer and antioxidant in the production of polymers like PVC and rubber, preventing degradation caused by heat and oxidation.[1][9] The bulky phenylethyl group provides steric hindrance, which is a key feature for many hindered phenol antioxidants.

-

Pharmaceuticals : It is used as a building block or intermediate in the synthesis of more complex pharmaceutical compounds.[1] Its inherent biological activities make it a scaffold of interest for drug discovery.

-

Cosmetics : Due to its antioxidant and potential preservative properties, it is incorporated into cosmetic formulations to enhance product stability and protect the skin from oxidative stress.[1]

Biological Activities and Mechanism of Action

Research has highlighted several biological activities of 2-(1-phenylethyl)phenol, primarily stemming from its phenolic structure.

Antioxidant Properties

The phenolic hydroxyl group is the active center for antioxidant activity. It can donate a hydrogen atom to neutralize highly reactive free radicals (R•), thereby terminating radical chain reactions that lead to oxidative damage. This process forms a relatively stable phenoxyl radical, which is resonance-stabilized, making the parent molecule an effective radical scavenger.[1]

Antimicrobial and Anti-inflammatory Activity

Studies have suggested that 2-(1-phenylethyl)phenol possesses moderate antimicrobial activity against various bacteria and fungi.[1] The lipophilic nature of the molecule allows it to interact with microbial cell membranes, potentially disrupting their integrity and function. Furthermore, preliminary research indicates potential anti-inflammatory effects, which may be linked to its antioxidant properties, as oxidative stress is a key contributor to inflammation.[1] However, the precise mechanisms for these activities require more extensive investigation.

Safety and Handling

According to safety data, 2-(1-phenylethyl)phenol is associated with the following hazard statements:

-

H302 : Harmful if swallowed.

-

H315 : Causes skin irritation.

-

H319 : Causes serious eye irritation.

-

H335 : May cause respiratory irritation.

Precautionary Codes : P261, P305+P351+P338[5]

Standard laboratory safety protocols should be followed when handling this compound, including the use of personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated area or a fume hood.

Experimental Protocol: Evaluation of Antioxidant Activity (DPPH Assay)

This section provides a standardized, self-validating protocol for assessing the free radical scavenging activity of 2-(1-phenylethyl)phenol using the DPPH (2,2-diphenyl-1-picrylhydrazyl) assay.

Principle: DPPH is a stable free radical with a deep violet color. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to the non-radical form, diphenylpicrylhydrazine, resulting in a color change from violet to yellow. The degree of discoloration is proportional to the scavenging activity of the antioxidant and can be quantified spectrophotometrically.

Materials:

-

2-(1-Phenylethyl)phenol

-

DPPH (2,2-diphenyl-1-picrylhydrazyl)

-

Methanol (spectroscopic grade)

-

Ascorbic acid (positive control)

-

96-well microplate

-

Microplate reader

Procedure:

-

Preparation of Stock Solutions:

-

Prepare a 1 mM stock solution of 2-(1-phenylethyl)phenol in methanol.

-

Prepare a 1 mM stock solution of ascorbic acid in methanol.

-

Prepare a 0.1 mM working solution of DPPH in methanol. Keep this solution in the dark to prevent degradation.

-

-

Assay Protocol:

-

Create a serial dilution of the 2-(1-phenylethyl)phenol and ascorbic acid stock solutions in methanol to obtain a range of concentrations (e.g., 1000, 500, 250, 125, 62.5 µM).

-

In a 96-well plate, add 100 µL of each sample dilution to respective wells.

-

Add 100 µL of the 0.1 mM DPPH solution to each well.

-

For the blank, add 100 µL of methanol and 100 µL of the DPPH solution.

-

For the negative control, add 100 µL of methanol to a well.

-

-

Incubation and Measurement:

-

Shake the plate gently and incubate in the dark at room temperature for 30 minutes.

-

Measure the absorbance of each well at 517 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of DPPH scavenging activity using the following formula: % Scavenging = [(A_blank - A_sample) / A_blank] * 100 Where A_blank is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.

-

Plot the % scavenging activity against the concentration of the test compound and the positive control.

-

Determine the IC₅₀ value (the concentration required to scavenge 50% of the DPPH radicals) from the plot.

-

Self-Validation: The inclusion of a well-known antioxidant like ascorbic acid as a positive control serves as an internal validation for the assay's performance. The results for the test compound are considered reliable if the positive control exhibits potent scavenging activity consistent with literature values.

References

-

PubChem. (n.d.). 2-(1-Phenylethyl)phenol. National Center for Biotechnology Information. Retrieved from [Link]

-

Hoffman Fine Chemicals. (n.d.). CAS 4237-44-9 | 2-(1-Phenylethyl)phenol. Retrieved from [Link]

-

NIST. (n.d.). Phenol, 2-(1-phenylethyl)-. NIST Chemistry WebBook. Retrieved from [Link]

-

LookChem. (n.d.). 2-(1-Phenylethyl)phenol. Retrieved from [Link]

-

precisionFDA. (n.d.). 2-(1-PHENYLETHYL)PHENOL. Retrieved from [Link]

-

PubChem. (n.d.). 2-(1-Methyl-1-phenylethyl)phenol. National Center for Biotechnology Information. Retrieved from [Link]

-

NIST. (n.d.). IR Spectrum for Phenol, 2-(1-phenylethyl)-. NIST Chemistry WebBook. Retrieved from [Link]

-

PubChem. (n.d.). 2-(1-Nonoxy-2-phenylethyl)phenol. National Center for Biotechnology Information. Retrieved from [Link]

-

SIELC Technologies. (2018). 2-(1,1-Dimethylethyl)-4-(1-methyl-1-phenylethyl)phenol. Retrieved from [Link]

-

PubChem. (n.d.). 2,4-Bis(1-Phenylethyl)Phenol. National Center for Biotechnology Information. Retrieved from [Link]

-

Chemsrc. (n.d.). 2-(1-Phenylethyl)phenol | CAS#:4237-44-9. Retrieved from [Link]

-

LookChem. (n.d.). Cas 18254-13-2,2,4,6-tris(1-phenylethyl)phenol. Retrieved from [Link]

Sources

- 1. Buy 2-(1-Phenylethyl)phenol | 4237-44-9 [smolecule.com]

- 2. 2-(1-Phenylethyl)phenol | C14H14O | CID 95322 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Phenol, 2-(1-phenylethyl)- [webbook.nist.gov]

- 4. hoffmanchemicals.com [hoffmanchemicals.com]

- 5. 2-(1-Phenylethyl)phenol | 4237-44-9 [sigmaaldrich.com]

- 6. 2-(1-Phenylethyl)phenol | CAS#:4237-44-9 | Chemsrc [chemsrc.com]

- 7. Cas 18254-13-2,2,4,6-tris(1-phenylethyl)phenol | lookchem [lookchem.com]

- 8. Phenol, 2-(1-phenylethyl)- [webbook.nist.gov]

- 9. Buy 2,4,6-Tris(1-methyl-1-phenylethyl)phenol (EVT-12287184) | 30748-85-7 [evitachem.com]

An In-depth Technical Guide to the Synthesis of 2-(1-Phenylethyl)phenol from Phenol and Styrene

Abstract

This technical guide provides a comprehensive overview of the synthesis of 2-(1-phenylethyl)phenol through the acid-catalyzed alkylation of phenol with styrene. The document is intended for researchers, scientists, and professionals in drug development and fine chemical synthesis. It delves into the underlying reaction mechanisms, explores various catalytic systems, presents detailed experimental protocols, and discusses the critical parameters influencing product yield and selectivity. By integrating theoretical principles with practical, field-proven insights, this guide aims to serve as an authoritative resource for the efficient and controlled synthesis of 2-(1-phenylethyl)phenol and related styrenated phenols.

Introduction: The Significance of Styrenated Phenols

Styrenated phenols, including the target molecule 2-(1-phenylethyl)phenol, are a class of alkylated phenols with significant industrial importance.[1] These compounds find widespread application as intermediates and additives in the manufacturing of antioxidants, polymers, and various specialty chemicals.[1][2] The presence of the bulky 1-phenylethyl group on the phenol ring imparts unique properties, such as enhanced stability and solubility, making them valuable in diverse formulations.

The synthesis of 2-(1-phenylethyl)phenol is primarily achieved through the Friedel-Crafts alkylation of phenol with styrene.[1][2] This electrophilic aromatic substitution reaction, while conceptually straightforward, presents several challenges in practice. Key among these are controlling the degree of alkylation to avoid the formation of di- and tri-styrenated phenols and achieving high regioselectivity for the desired ortho-substituted product over the para-isomer.[1] This guide will address these challenges by providing a detailed examination of the reaction parameters and catalytic systems that govern the reaction outcome.

Reaction Mechanism: An Electrophilic Aromatic Substitution

The synthesis of 2-(1-phenylethyl)phenol from phenol and styrene proceeds via a classic acid-catalyzed electrophilic aromatic substitution mechanism. The reaction can be dissected into three primary steps:

-

Carbocation Formation: In the presence of an acid catalyst, the π-bond of the styrene molecule is protonated, leading to the formation of a resonance-stabilized secondary benzylic carbocation. This carbocation is the key electrophile in the reaction.

-

Electrophilic Attack: The electron-rich phenol ring acts as a nucleophile, attacking the carbocation. This attack can occur at either the ortho or para position relative to the hydroxyl group, leading to the formation of a resonance-stabilized intermediate known as an arenium ion or sigma complex.

-

Deprotonation and Aromatization: A base (typically the conjugate base of the acid catalyst or another phenol molecule) abstracts a proton from the arenium ion, restoring the aromaticity of the ring and yielding the final 2-(1-phenylethyl)phenol or 4-(1-phenylethyl)phenol product.

Caption: General mechanism for the acid-catalyzed alkylation of phenol with styrene.

Catalytic Systems: The Key to Selectivity and Efficiency

The choice of catalyst is paramount in the synthesis of 2-(1-phenylethyl)phenol, as it significantly influences reaction rate, product distribution, and process sustainability.[1] A variety of acid catalysts can be employed, each with its own set of advantages and disadvantages.

Brønsted Acids

Traditional Brønsted acids such as sulfuric acid (H₂SO₄) and phosphoric acid (H₃PO₄) are effective catalysts for this reaction.[1][3]

-

Sulfuric Acid: While highly active, sulfuric acid can lead to the formation of undesired byproducts and issues with corrosion and disposal.

-

Phosphoric Acid: Phosphoric acid is generally less corrosive and offers better selectivity towards mono-alkylation compared to sulfuric acid.[4] It often requires higher reaction temperatures to achieve comparable conversion rates.[4] A patent describes a process where phosphoric acid is used as the primary catalyst, with a small amount of sulfuric acid added at the end of the reaction to alkylate any remaining styrene.[3][4]

Lewis Acids

Lewis acids like aluminum chloride (AlCl₃) and iron(III) chloride (FeCl₃) are also potent catalysts for Friedel-Crafts alkylation.[1] However, they are often required in stoichiometric amounts and can be difficult to handle due to their moisture sensitivity.

Solid Acid Catalysts

In recent years, there has been a significant shift towards the use of solid acid catalysts to promote greener and more sustainable chemical processes.[1] These catalysts offer several advantages, including ease of separation from the reaction mixture, reusability, and reduced corrosion.

-

Sulfated Zirconia (SO₄²⁻/ZrO₂): This solid superacid has shown excellent catalytic activity for the alkylation of phenol with styrene.[5][6] Studies have demonstrated that a 15 wt% loading of a SO₄²⁻/ZrO₂ catalyst can achieve nearly 100% conversion of both phenol and styrene at 100°C after 6 hours.[5][6]

-

Zeolites: Zeolites are crystalline aluminosilicates with well-defined pore structures that can provide shape selectivity. Zeolite LZY-74 has been used in the synthesis of 2-(1-phenylethyl)hydroquinone from hydroquinone and styrene, suggesting its potential applicability to phenol alkylation.[7]

| Catalyst Type | Examples | Advantages | Disadvantages |

| Brønsted Acids | H₂SO₄, H₃PO₄ | High activity, low cost | Corrosion, waste disposal, low selectivity |

| Lewis Acids | AlCl₃, FeCl₃ | High activity | Moisture sensitive, stoichiometric amounts needed |

| Solid Acids | SO₄²⁻/ZrO₂, Zeolites | Reusable, non-corrosive, easy separation, improved selectivity | Higher initial cost, potential for deactivation |

Table 1: Comparison of different catalyst systems for the alkylation of phenol with styrene.

Experimental Protocol: A Step-by-Step Guide

This section provides a detailed experimental protocol for the synthesis of 2-(1-phenylethyl)phenol using a solid acid catalyst, adapted from literature procedures.[1][5][6]

Materials and Equipment

-

Reactants: Phenol (≥99%), Styrene (≥99%, inhibitor removed)

-

Catalyst: Sulfated Zirconia (SO₄²⁻/ZrO₂)

-

Solvent (optional): Toluene

-

Neutralizing Agent: Sodium carbonate solution

-

Drying Agent: Anhydrous sodium sulfate

-

Equipment: Three-necked round-bottom flask, reflux condenser, dropping funnel, magnetic stirrer with hotplate, thermometer, filtration apparatus, rotary evaporator.

Experimental Workflow

Caption: A generalized experimental workflow for the synthesis of 2-(1-phenylethyl)phenol.

Detailed Procedure

-

Reaction Setup: Assemble a three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a thermometer. Place the flask on a magnetic stirrer with a hotplate.

-

Charging Reactants: To the flask, add phenol and the SO₄²⁻/ZrO₂ catalyst (e.g., 15 wt% of the total mass of phenol and styrene).[5][6] If a solvent is used, add it at this stage.

-

Heating: Begin stirring the mixture and heat it to the desired reaction temperature (e.g., 100°C).[5][6]

-

Styrene Addition: Slowly add styrene dropwise from the dropping funnel over a period of time. The dropwise addition is crucial to control the exothermic nature of the reaction.[1]

-

Reaction: Maintain the reaction mixture at the set temperature with continuous stirring for the desired duration (e.g., 6 hours).[5][6] Monitor the progress of the reaction by techniques such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

-

Work-up:

-

Cool the reaction mixture to room temperature.

-

If a solid catalyst was used, remove it by filtration. The catalyst can be washed with a suitable solvent, dried, and potentially reused.[1]

-

If a liquid acid catalyst was used, cool the mixture to below 120°C and slowly add a base, such as a sodium carbonate solution, to neutralize the acid.[1]

-

Transfer the mixture to a separatory funnel and extract the organic components with a suitable solvent like ethyl acetate or diethyl ether.

-

Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and filter.

-

-

Purification: Concentrate the organic solution under reduced pressure using a rotary evaporator to remove the solvent. The crude product can be further purified by vacuum distillation or column chromatography to isolate the desired 2-(1-phenylethyl)phenol isomer.

Process Optimization and Parameter Effects

The yield and selectivity of the synthesis of 2-(1-phenylethyl)phenol are highly dependent on several key reaction parameters.

-

Molar Ratio of Reactants: The molar ratio of phenol to styrene is a critical factor in controlling the degree of alkylation. An excess of phenol generally favors the formation of mono-styrenated phenol (MSP) and suppresses the formation of di-styrenated (DSP) and tri-styrenated (TSP) products.[1] A patent suggests using a styrene to phenol equivalent ratio of 0.8 to 1.2.[3]

-

Reaction Temperature: The reaction temperature influences both the reaction rate and the product distribution. Higher temperatures generally lead to faster reaction rates but may also promote the formation of poly-alkylated byproducts and isomers. For instance, a patented process using a phosphoric acid catalyst involves heating to 140°C, with the temperature rising to 170°C during the exothermic addition of styrene.[3][4] In contrast, the use of a highly active SO₄²⁻/ZrO₂ catalyst allows for a lower reaction temperature of 100°C.[5][6]

-

Catalyst Loading: The amount of catalyst used affects the reaction rate. A higher catalyst loading will generally result in a faster reaction, but it is important to optimize this to minimize cost and potential side reactions. A catalyst loading of 15 wt% of SO₄²⁻/ZrO₂ relative to the total reactants has been shown to be effective.[5][6]

Analytical Characterization

Accurate characterization of the reaction mixture and the final product is essential for process optimization and quality control.

-

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful technique for separating and identifying the various components in the reaction mixture, including unreacted starting materials, the desired 2-(1-phenylethyl)phenol, its para-isomer, and the di- and tri-styrenated byproducts.[8] Derivatization of the phenolic hydroxyl group, for example, through silylation, can improve the volatility of the compounds for GC analysis.[8]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are indispensable tools for the structural elucidation of the purified product, confirming the connectivity of the atoms and the regiochemistry of the substitution.

-

Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify the characteristic functional groups present in the molecule, such as the hydroxyl (-OH) stretching vibration of the phenol.

Conclusion

The synthesis of 2-(1-phenylethyl)phenol from phenol and styrene is a well-established yet nuanced chemical transformation. This guide has provided a detailed exploration of the underlying principles and practical considerations for achieving an efficient and selective synthesis. By carefully selecting the catalytic system and optimizing the reaction parameters, researchers and professionals can effectively control the reaction outcome to produce high-purity 2-(1-phenylethyl)phenol for a variety of applications. The move towards heterogeneous solid acid catalysts represents a significant advancement, paving the way for more environmentally benign and economically viable manufacturing processes.

References

-

Lee, H. J., Park, D. W., & Lee, K. Y. (2017). Preparation of Styrenated Phenol by Alkylation of Phenol with Styrene Over SO₄²⁻/ZrO₂ Catalyst. Journal of Nanoscience and Nanotechnology, 17(4), 2776-2779. [Link]

-

Ingenta Connect. (2017). Preparation of Styrenated Phenol by Alkylation of Phenol with Styrene Over SO 4 2- /ZrO 2 Catalyst. Journal of Nanoscience and Nanotechnology. [Link]

-

Ragaini, V., & Pirola, C. (2011). Kinetics and mechanism of acid catalyzed alkylation of phenol with cyclohexene in the presence of styrene divinylbenzene sulfoni. Applied Catalysis A: General, 408(1-2), 139-147. [Link]

- Google Patents. (2011).

-

ResearchGate. (2019). Ortho-selective Friedel–Crafts alkylation of phenols with tertiary styrene. [Link]

-

ResearchGate. (n.d.). Alkylation of phenols with styrene. [Link]

-

Organic Syntheses. (2017). Rhenium-Catalyzed ortho-Alkylation of Phenols. [Link]

-

European Patent Office. (2020). EP3738933A1 - STYRENATED PHENOL COMPOUND AND METHOD OF PREPARING THE SAME. [Link]

-

Organic Syntheses. (n.d.). Oxyboration: Synthesis of Borylated Benzofurans. [Link]

-

Royal Society of Chemistry. (1954). The kinetics of the phenol–styrene reaction. [Link]

-

NIST. (n.d.). Phenol, 2-(1-phenylethyl)-. NIST Chemistry WebBook. [Link]

- Google Patents. (1993). US5235116A - Process for the preparation of 2-(1-phenylethyl)hydroquinone and 2-(1-phenylethyl)

Sources

- 1. benchchem.com [benchchem.com]

- 2. Buy 2-(1-Phenylethyl)phenol | 4237-44-9 [smolecule.com]

- 3. KR20110070081A - Process for preparing styrenated phenol - Google Patents [patents.google.com]

- 4. STYRENATED PHENOL COMPOUND AND METHOD OF PREPARING THE SAME - Patent 2853522 [data.epo.org]

- 5. Preparation of Styrenated Phenol by Alkylation of Phenol with Styrene Over SO₄²⁻ /ZrO₂ Catalyst - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Preparation of Styrenated Phenol by Alkylation of Phenol with Sty...: Ingenta Connect [ingentaconnect.com]

- 7. US5235116A - Process for the preparation of 2-(1-phenylethyl)hydroquinone and 2-(1-phenylethyl)hydroquinone diacetate - Google Patents [patents.google.com]

- 8. benchchem.com [benchchem.com]

An In-depth Technical Guide to the Friedel-Crafts Alkylation of Phenol with Styrene

Abstract

The Friedel-Crafts alkylation of phenol with styrene is a cornerstone of industrial organic synthesis, yielding styrenated phenols (SPs) that are indispensable as antioxidants, polymer stabilizers, and chemical intermediates.[1] This guide provides a comprehensive exploration of the reaction, grounded in fundamental principles and practical application. We will dissect the electrophilic aromatic substitution mechanism, evaluate the spectrum of catalytic systems from traditional Brønsted and Lewis acids to modern solid acid catalysts, and analyze the critical reaction parameters that govern product distribution and yield. Detailed experimental protocols, data-driven insights, and discussions on industrial challenges offer researchers and drug development professionals a robust framework for understanding, optimizing, and implementing this vital chemical transformation.

Introduction: Significance and Industrial Relevance

The attachment of alkyl groups to an aromatic ring via electrophilic substitution, a reaction class established by Charles Friedel and James Crafts in 1877, remains a process of immense industrial importance.[1][2] The specific alkylation of phenol with styrene produces a mixture of mono-, di-, and tri-styrenated phenols (MSP, DSP, TSP), which are valued not for a single molecular structure but for the collective properties of this blend.[1] These products are extensively used as stabilizers and antioxidants in the manufacturing of polymers, rubbers, and plastics, where they prevent degradation from heat, light, and oxidation.[][4] Their utility also extends to serving as intermediates in the synthesis of surfactants and specialty chemicals.[1][5]

The core transformation involves the reaction of an electron-rich phenol ring, acting as a nucleophile, with an electrophile generated from styrene in the presence of an acid catalyst.[1] The versatility and economic importance of styrenated phenols necessitate a deep understanding of the underlying chemistry to control product selectivity and develop more sustainable, efficient manufacturing processes.

Reaction Mechanism and Regioselectivity

The alkylation of phenol with styrene is a classic electrophilic aromatic substitution reaction. The mechanism proceeds through three primary steps, as catalyzed by an acid (H⁺).

-

Carbocation Formation: The reaction initiates with the protonation of the styrene double bond by an acid catalyst. This forms a relatively stable secondary benzylic carbocation, which serves as the active electrophile.[1]

-

Electrophilic Attack: The electron-rich phenol ring attacks the carbocation. The hydroxyl group of phenol is a strong activating, ortho-, para-directing group, meaning the attack occurs preferentially at the positions ortho (2,6) and para (4) to the hydroxyl group.[1] This step forms a resonance-stabilized intermediate known as an arenium ion or sigma complex.

-

Deprotonation: A base (often the solvent or conjugate base of the catalyst) removes a proton from the arenium ion, restoring the aromaticity of the ring and regenerating the catalyst. The final products are ortho- and para-(1-phenylethyl)phenol.[1]

Controlling Regioselectivity: Kinetic vs. Thermodynamic Control

The distribution between ortho- and para-substituted isomers is governed by the principles of kinetic and thermodynamic control.[6]

-

Kinetic Control: At lower reaction temperatures, the reaction is under kinetic control, and the product that forms fastest predominates. The ortho-isomer is often the kinetic product due to the lower activation energy of its transition state.[6]

-

Thermodynamic Control: At higher temperatures, the reaction can become reversible, allowing equilibrium to be established. Under these conditions, the more stable thermodynamic product is favored. The para-isomer is generally more thermodynamically stable because of reduced steric hindrance between the bulky (1-phenylethyl) group and the hydroxyl group.[6]

Therefore, careful selection of reaction temperature is a primary tool for influencing the ortho/para product ratio.

Catalytic Systems: From Homogeneous to Heterogeneous

The choice of catalyst is paramount, influencing not only reaction rate and selectivity but also process sustainability and economics. A wide range of acid catalysts have been employed for this transformation.[7]

Homogeneous Catalysts

Traditional catalysts for Friedel-Crafts alkylation are homogeneous Brønsted or Lewis acids.

-

Brønsted Acids: Sulfuric acid (H₂SO₄) and phosphoric acid (H₃PO₄) are effective and inexpensive.[1][8] However, they suffer from significant drawbacks, including corrosivity, difficulty in separation from the product mixture (requiring neutralization and generating waste), and environmental concerns.[8]

-

Lewis Acids: Lewis acids like aluminum chloride (AlCl₃) and iron(III) chloride (FeCl₃) are also potent catalysts.[1][8] They function by coordinating with the alkylating agent, but like Brønsted acids, they present challenges with separation, catalyst recovery, and waste generation.[9]

Heterogeneous Solid Acid Catalysts

To overcome the limitations of homogeneous systems, significant research has focused on solid acid catalysts. These materials offer clear advantages: ease of separation (by simple filtration), potential for regeneration and reuse, reduced corrosion, and minimized waste production.[10]

-

Ion-Exchange Resins: Strongly acidic cation-exchange resins, such as Amberlyst™ 15, are highly effective.[11][12] These sulfonated polystyrene-divinylbenzene copolymers provide accessible acid sites and are suitable for non-aqueous catalysis, making them a workhorse in both laboratory and industrial settings for phenol alkylation.[11][13] Their macroreticular structure allows for good reactant access to the catalytic sites.[14]

-

Zeolites: These crystalline aluminosilicates, such as H-Beta (BEA) and H-USY (FAU), possess strong Brønsted acid sites within a defined pore structure.[15] Their shape-selectivity can be exploited to favor the formation of specific isomers. For instance, the constrained environment within zeolite pores can favor the less bulky para-isomer.[16]

-

Sulfated Metal Oxides: Materials like sulfated zirconia (SO₄²⁻/ZrO₂) have emerged as highly active and selective solid superacid catalysts.[][17][18] They have demonstrated excellent performance, achieving high conversions of both phenol and styrene with good selectivity towards the desired di-styrenated phenol (DSP) product.[17][18]

Optimization of Reaction Parameters

Achieving the desired product distribution—whether high in MSP, DSP, or TSP—requires precise control over key reaction variables.

| Parameter | Effect on Reaction | Rationale & Field Insights |

| Phenol:Styrene Mole Ratio | Controls the degree of alkylation (mono- vs. poly-alkylation). | A higher phenol excess (lower styrene ratio, e.g., 1:0.8) favors the formation of Mono-Styrenated Phenol (MSP) by increasing the statistical probability of styrene reacting with an un-substituted phenol molecule.[6] Conversely, increasing the styrene ratio (e.g., 1:2) promotes further alkylation of MSP to yield Di-Styrenated Phenol (DSP).[6][19] |

| Reaction Temperature | Influences reaction rate and isomer selectivity (ortho vs. para). | Higher temperatures (e.g., 100-170°C) increase the reaction rate but can also lead to unwanted side reactions like styrene polymerization.[1][17] As discussed, temperature also mediates the balance between the kinetically favored ortho-product (lower temp) and the thermodynamically favored para-product (higher temp).[6] |

| Catalyst Loading | Affects reaction rate and conversion. | Catalyst concentration (e.g., 5-15 wt% of total reactants) must be optimized.[17][18] While higher loading increases the rate, it can also promote over-alkylation to TSP and increase costs. The optimal loading balances conversion efficiency with product selectivity and economic viability. |

| Reaction Time | Determines the final conversion and product distribution. | Reaction times are typically in the range of 1-6 hours.[17] Monitoring the reaction progress over time (e.g., via GC) is crucial. Shorter times may yield higher MSP, while longer times allow for the subsequent conversion to DSP and TSP. |

Data synthesized from multiple sources to provide representative ranges and effects.[6][17][18][19]

Experimental Protocol: Synthesis using a Solid Acid Catalyst

This section provides a representative laboratory procedure for the alkylation of phenol with styrene using sulfated zirconia (SO₄²⁻/ZrO₂) as a reusable solid acid catalyst.

Materials and Equipment

-

Reactants: Phenol (≥99%), Styrene (≥99%, inhibitor removed)

-

Catalyst: Sulfated Zirconia (SO₄²⁻/ZrO₂)

-

Apparatus: Three-necked round-bottom flask, reflux condenser, dropping funnel, thermometer, magnetic stirrer with hotplate, heating mantle.

-

Workup/Analysis: Sodium carbonate solution, distillation apparatus, Gas Chromatograph-Mass Spectrometer (GC-MS).

Workflow Diagram

Step-by-Step Procedure

-

Apparatus Setup: Assemble the three-necked flask equipped with a magnetic stir bar, reflux condenser, dropping funnel, and thermometer. Place the assembly on a stirrer/hotplate within a fume hood.[1]

-

Charging Reactants: To the flask, add phenol and the SO₄²⁻/ZrO₂ catalyst. A typical catalyst loading is 15 wt% based on the total mass of the reactants (phenol + styrene).[1][18]

-

Heating: Begin stirring and heat the mixture to the target reaction temperature, for example, 100°C.[17][18]

-

Styrene Addition: Once the target temperature is stable, begin the slow, dropwise addition of styrene from the dropping funnel. The addition rate should be controlled to manage the exothermic nature of the reaction and maintain a stable temperature.[1]

-

Reaction Monitoring: Allow the reaction to proceed with continuous stirring for the desired duration (e.g., 6 hours).[1][18] The progress can be monitored by periodically taking small aliquots and analyzing them by GC.

-

Work-up: After the reaction is complete, cool the mixture to a safe temperature (e.g., <80°C). Separate the solid catalyst by filtration. The catalyst can be washed, dried, and stored for reuse. The liquid product mixture is then neutralized with a base, such as a sodium carbonate solution, to remove any residual acidity.[1]

-

Purification: Unreacted volatile materials can be removed by simple distillation. The crude product, a mixture of MSP, DSP, and TSP, can then be purified by fractional distillation under vacuum to separate the different components if desired.[1]

-

Characterization: The identity and purity of the product fractions should be confirmed using standard analytical techniques such as GC-MS, NMR (¹H and ¹³C), and FT-IR spectroscopy.

Challenges and Future Outlook

Despite its maturity, the industrial synthesis of styrenated phenols faces ongoing challenges. Key areas of focus include:

-

Catalyst Deactivation: Solid acid catalysts can deactivate over time due to coking (deposition of heavy organic residues) or leaching of active sites. Research into more robust and easily regenerated catalysts is critical.

-

Selectivity Control: Precisely controlling the MSP/DSP/TSP ratio to meet specific application demands remains a primary objective. This requires a sophisticated understanding of the interplay between catalyst design and process parameters.

-

Green Chemistry: The drive towards sustainability is pushing the field away from corrosive and wasteful homogeneous catalysts. The future lies in the development of highly active, selective, and durable heterogeneous catalysts that operate under milder, solvent-free conditions.[9]

By advancing our understanding of catalyst structure-activity relationships and reaction engineering, the scientific community can continue to refine this essential industrial process, making it more efficient, selective, and environmentally benign.

References

- BenchChem. (n.d.). Application Notes and Protocols: Friedel-Crafts Alkylation of Phenol with Styrene.

- GFS Chemicals. (n.d.). Amberlyst 15, ion-exchange resin.

- Thermo Scientific Chemicals. (n.d.). Amberlyst™ 15(H), wet, ion exchange resin 1 kg.

- ResearchGate. (n.d.). Efficient Catalyst for Hydroarylation Reaction of Styrene with Phenol to Obtain High DSP Selectivity in Mild Condition | Request PDF.

- ResearchGate. (n.d.). Ortho-selective Friedel–Crafts alkylation of phenols with tertiary styrene.

- Yun, H., Lee, Y., Cho, J., Chung, M., Jung, S., Kwak, W., & Ahn, H. G. (2018). A Study on H₂SO₄-Treated M x O y Catalysts for Styrenated Phenols by Alkylation of Phenol with Styrene. Journal of Nanoscience and Nanotechnology, 18(2), 1457–1460.

- BOC Sciences. (n.d.). CAS 61788-44-1 styrenated phenol.

- DuPont. (n.d.). DuPont™ AmberLyst™ 15DRY.

- BenchChem. (n.d.). Technical Support Center: Controlling Isomer Selectivity in Phenol Styrenation.

- ResearchGate. (n.d.). Alkylation of phenols with styrene. | Download Table.

- Yun, H., Lee, Y., Son, S., Chung, M., Jang, M., Shin, E. J., Jung, S., Kwak, W., Jeong, W. J., & Ahn, H. G. (2017). Preparation of Styrenated Phenol by Alkylation of Phenol with Styrene Over SO₄²⁻ /ZrO₂ Catalyst. Journal of Nanoscience and Nanotechnology, 17(4), 2776–2779.

- SciSpace. (n.d.). Photoacid Catalyzed Reaction of Phenol with Styrene.

- European Chemicals Agency. (n.d.). Phenol, styrenated - Substance Information.

- J&K Scientific LLC. (2025). Phenol alkylation (Friedel-Crafts Alkylation).

- Wikipedia. (n.d.). Friedel–Crafts reaction.

- Royal Society of Chemistry. (n.d.). Selective alkylation of phenol and tert-butanol using Zr-containing Beta zeolite.

- ScienceDirect. (n.d.). Liquid phase alkylation of phenol with 1-octene over large pore zeolites.

- ACS Publications. (n.d.). Alkylation of phenol with .alpha.-methylstyrene, propylene, butenes, isoamylene, 1-octene, and diisobutylene: heterogeneous vs. homogeneous catalysts.

- Fisher Scientific. (n.d.). Amberlyst™ 15(H), ion exchange resin.

- ACS Publications. (2017). Mechanism of Phenol Alkylation in Zeolite H-BEA Using In Situ Solid-State NMR Spectroscopy.

- Google Patents. (n.d.). US3479322A - Cationic ion exchange resin catalysts and process for their production and use.

- Ataman Kimya. (n.d.). TRISTYRENATED PHENOL.

- PCC Group. (n.d.). Styrenized phenols.

Sources

- 1. benchchem.com [benchchem.com]

- 2. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]

- 4. Styrenized phenols - PCC Group Product Portal [products.pcc.eu]

- 5. Substance Information - ECHA [echa.europa.eu]

- 6. benchchem.com [benchchem.com]

- 7. jk-sci.com [jk-sci.com]

- 8. scispace.com [scispace.com]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. gfschemicals.com [gfschemicals.com]

- 12. Amberlyst™ 15(H), wet, ion exchange resin 1 kg | Buy Online | Thermo Scientific Chemicals [thermofisher.com]

- 13. DuPont™ AmberLyst™ 15DRY [dupont.com]

- 14. US3479322A - Cationic ion exchange resin catalysts and process for their production and use - Google Patents [patents.google.com]

- 15. pnnl.gov [pnnl.gov]

- 16. Selective alkylation of phenol and tert-butanol using Zr-containing Beta zeolite - Journal of Materials Chemistry A (RSC Publishing) [pubs.rsc.org]

- 17. A Study on H₂SO₄-Treated M x O y Catalysts for Styrenated Phenols by Alkylation of Phenol with Styrene - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Preparation of Styrenated Phenol by Alkylation of Phenol with Styrene Over SO₄²⁻ /ZrO₂ Catalyst - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

Physical and chemical properties of o-(1-phenylethyl)phenol

An In-depth Technical Guide to the Physicochemical Properties of o-(1-phenylethyl)phenol

Abstract

o-(1-phenylethyl)phenol, a substituted phenolic compound, holds significant interest in synthetic chemistry and material science. This guide provides a comprehensive overview of its core physical and chemical properties, tailored for researchers, scientists, and professionals in drug development. We will delve into its structural characteristics, spectroscopic signatures, and key reactivity patterns. Furthermore, this document outlines detailed, field-proven methodologies for its analysis and characterization, emphasizing the rationale behind these experimental choices to ensure both accuracy and reproducibility.

Compound Identification and Core Structure

o-(1-phenylethyl)phenol, also known as 2-(1-phenylethyl)phenol, belongs to the class of phenols, characterized by a hydroxyl (-OH) group attached to a benzene ring. The "o-" (ortho) designation indicates that the 1-phenylethyl substituent is located on the carbon atom adjacent to the one bearing the hydroxyl group.

Systematic Identification:

-

IUPAC Name: 2-(1-phenylethyl)phenol

-

CAS Number: 2417-06-3

-

Molecular Formula: C₁₄H₁₄O

-

Molecular Weight: 198.26 g/mol

The presence of a chiral center at the benzylic carbon of the phenylethyl group means this compound can exist as two enantiomers, (R)- and (S)-o-(1-phenylethyl)phenol. This chirality is a critical consideration in applications such as asymmetric synthesis and pharmaceutical development, where stereoisomers can exhibit vastly different biological activities.

Physicochemical Properties: A Quantitative Overview

The physical state and solubility of a compound are foundational to its handling, formulation, and application. The following table summarizes the key physical properties of o-(1-phenylethyl)phenol.

| Property | Value | Source |

| Melting Point | 56-59 °C | |

| Boiling Point | 314.9±15.0 °C at 760 mmHg | |

| Density | 1.079±0.06 g/cm³ | |

| pKa | 10.51±0.10 | |

| LogP | 3.86±0.30 |

Expert Insights:

-

The melting point of 56-59 °C indicates that o-(1-phenylethyl)phenol is a solid at room temperature, simplifying its handling and weighing.

-

The high boiling point is characteristic of phenolic compounds, which can form intermolecular hydrogen bonds via the hydroxyl group.

-

The pKa of 10.51 is slightly higher than that of phenol itself (approx. 9.95), suggesting that the electron-donating nature of the phenylethyl substituent subtly reduces the acidity of the hydroxyl proton.

-

A LogP of 3.86 indicates a significant lipophilic character, suggesting poor solubility in water but good solubility in nonpolar organic solvents like toluene, diethyl ether, and dichloromethane.

Synthesis Pathway: Friedel-Crafts Alkylation

A common and efficient method for synthesizing o-(1-phenylethyl)phenol is through the acid-catalyzed Friedel-Crafts alkylation of phenol with styrene. This electrophilic aromatic substitution reaction leverages the high reactivity of phenol and the availability of styrene as a starting material.

Fig. 1: Friedel-Crafts Alkylation Workflow

Expert Insights on Synthesis: The choice of an acid catalyst is critical for controlling the regioselectivity of this reaction. While strong Lewis acids can be used, solid acid catalysts like Amberlyst resins are often preferred in industrial settings. They offer advantages such as easier separation from the reaction mixture, reduced corrosion, and the ability to be recycled, which aligns with green chemistry principles. The reaction typically yields a mixture of ortho and para isomers, which can be separated using column chromatography.

Analytical Characterization: Protocols and Interpretation

Accurate characterization is essential to confirm the identity and purity of the synthesized compound. A multi-faceted approach combining spectroscopic and chromatographic techniques is standard practice.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the molecular structure.

Step-by-Step Protocol for ¹H NMR Analysis:

-

Sample Preparation: Dissolve 5-10 mg of o-(1-phenylethyl)phenol in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube.

-

Instrument Setup: Acquire the spectrum on a 400 MHz (or higher) NMR spectrometer.

-

Data Acquisition: Record the ¹H NMR spectrum, typically with 16-32 scans.

-

Data Processing: Process the raw data (FID) by applying a Fourier transform, phase correction, and baseline correction. Calibrate the chemical shift scale using the residual solvent peak (CDCl₃ at 7.26 ppm).

Expected ¹H NMR Spectral Data:

-

Aromatic Protons (Ar-H): Multiple signals in the range of 6.7-7.4 ppm.

-

Hydroxyl Proton (-OH): A broad singlet, typically around 4.5-5.5 ppm (position can vary with concentration and temperature).

-

Benzylic Proton (-CH): A quartet around 4.3 ppm.

-

Methyl Protons (-CH₃): A doublet around 1.6 ppm.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for separating the compound from impurities and confirming its molecular weight.

Step-by-Step Protocol for GC-MS Analysis:

-

Sample Preparation: Prepare a dilute solution (approx. 1 mg/mL) of the compound in a volatile organic solvent like dichloromethane or ethyl acetate.

-

GC Method:

-

Column: Use a nonpolar capillary column (e.g., DB-5ms).

-

Injector Temperature: 250 °C.

-

Oven Program: Start at 100 °C, hold for 2 minutes, then ramp to 280 °C at 15 °C/min.

-

Carrier Gas: Helium at a constant flow rate of 1 mL/min.

-

-

MS Method:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: Scan from m/z 40 to 450.

-

Expected Results:

-

Gas Chromatogram: A major peak corresponding to o-(1-phenylethyl)phenol. The retention time can be used for identification.

-

Mass Spectrum: The molecular ion peak [M]⁺ should be observed at m/z = 198. A prominent fragment ion peak at m/z = 105, corresponding to the loss of the phenol group, is also expected.

Fig. 2: GC-MS Analytical Workflow

Safety and Handling

As with all phenolic compounds, o-(1-phenylethyl)phenol should be handled with appropriate care in a well-ventilated laboratory fume hood.

-

Personal Protective Equipment (PPE): Wear safety glasses, a lab coat, and chemical-resistant gloves (nitrile or neoprene).

-

Hazards: May cause skin and eye irritation. Avoid inhalation of dust or vapors.

-

Storage: Store in a tightly sealed container in a cool, dry place away from oxidizing agents.

Applications and Future Directions

The unique structure of o-(1-phenylethyl)phenol makes it a valuable building block in several areas:

-

Polymer Chemistry: It can be used as a monomer or chain-terminating agent in the production of phenolic resins and polycarbonates, imparting specific thermal and mechanical properties.

-

Asymmetric Synthesis: Chiral versions of the molecule are explored as ligands in asymmetric catalysis, where the bulky phenylethyl group can create a specific steric environment to control the stereochemical outcome of a reaction.

-

Pharmaceutical Research: The phenol moiety is a common feature in many biologically active molecules. This compound serves as a scaffold for developing new therapeutic agents.

The continued exploration of its reactivity and the development of enantioselective syntheses will further expand the utility of o-(1-phenylethyl)phenol in advanced materials and medicinal chemistry.

References

-

PubChem. (n.d.). 2-(1-Phenylethyl)phenol. National Center for Biotechnology Information. Retrieved from [Link]

2-(1-Phenylethyl)phenol molecular weight and formula

An In-depth Technical Guide to 2-(1-Phenylethyl)phenol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-(1-Phenylethyl)phenol, an ortho-substituted alkylphenol. It details the compound's fundamental chemical and physical properties, molecular structure, and spectroscopic characteristics. The document outlines common synthetic methodologies, explores its current and potential applications across various industries, and discusses its known biological activities. Furthermore, it provides essential safety, handling, and storage protocols to ensure its proper use in a laboratory and industrial setting. This guide is intended to be an authoritative resource for professionals in research, chemical synthesis, and drug development.

Chemical Identity and Core Properties

2-(1-Phenylethyl)phenol is an aromatic organic compound characterized by a phenol ring substituted at the ortho position with a 1-phenylethyl group.[1] This substitution pattern confers specific steric and electronic properties that influence its reactivity and potential applications.[1]

| Property | Value | Source(s) |

| IUPAC Name | 2-(1-phenylethyl)phenol | [1][2][3] |

| Molecular Formula | C₁₄H₁₄O | [1][2][3][4][5][6] |

| Molecular Weight | 198.26 g/mol | [1][3][5][6] |

| CAS Number | 4237-44-9 | [1][2][4][5] |

| Synonyms | o-(α-Methylbenzyl)phenol, o-(1-Phenylethyl)phenol, 1-(2-Hydroxyphenyl)-1-phenylethane, 2-(alpha-Methylbenzyl)phenol | [3][5][7] |

| Physical Form | Liquid | [4] |

| Storage Temperature | Room Temperature, Sealed in Dry Conditions | |

| Purity (Typical) | 95% |

Molecular Structure and Spectroscopic Profile

The structure of 2-(1-Phenylethyl)phenol consists of a biphenyl framework connected by an ethyl bridge, with a hydroxyl group on one of the phenyl rings.[1] The ortho-substitution creates significant steric hindrance around the hydroxyl group, which modulates its chemical reactivity compared to its meta and para isomers.[1]

Caption: 2D structure of 2-(1-Phenylethyl)phenol.

Spectroscopic Data

-

Infrared (IR) Spectrum: The IR spectrum is characterized by a broad absorption band corresponding to the O-H stretching of the phenolic hydroxyl group. Specific data and spectra are available in the NIST/EPA Gas-Phase Infrared Database.[5]

-

Mass Spectrometry (MS): Electron ionization mass spectrometry data is available and can be used for structural elucidation and identification.[7]

Synthesis and Manufacturing

The synthesis of 2-(1-Phenylethyl)phenol is most commonly achieved through the acid-catalyzed alkylation of phenol.

Primary Synthesis Route: Friedel-Crafts Alkylation

This method involves the reaction of phenol with a suitable alkylating agent, such as 1-phenylethanol or styrene, in the presence of a Lewis acid or protic acid catalyst.[1] The ortho-selectivity is influenced by reaction conditions such as temperature and catalyst choice.

Caption: Generalized workflow for Friedel-Crafts synthesis.

Example Laboratory Protocol (Conceptual)

-

Charging the Reactor: In a suitable reaction vessel equipped with a stirrer, thermometer, and reflux condenser, charge phenol and an excess of the chosen solvent (e.g., benzene).

-

Catalyst Addition: Slowly add a Lewis acid catalyst, such as aluminum chloride (AlCl₃), while maintaining a controlled temperature. The use of a Lewis acid polarizes the alkylating agent, making it a better electrophile to attack the electron-rich phenol ring.

-

Reactant Addition: Add 1-phenylethanol dropwise to the mixture. The reaction is typically exothermic and requires careful temperature control to favor ortho-substitution and prevent side reactions.

-

Reaction: Heat the mixture to the target temperature and maintain for several hours until the reaction is complete, as monitored by techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

-

Work-up: Cool the reaction mixture and quench it by slowly adding it to ice-water. This deactivates the catalyst and separates the aqueous and organic layers.

-

Purification: Separate the organic layer, wash it to remove impurities, dry it over an anhydrous salt (e.g., MgSO₄), and concentrate it under reduced pressure. The crude product is then purified, typically by vacuum distillation or column chromatography, to yield pure 2-(1-Phenylethyl)phenol.

Applications and Biological Relevance

2-(1-Phenylethyl)phenol serves as a versatile intermediate and additive in several industrial and research fields.[1]

-

Polymer Industry: It can be used as a stabilizer or antioxidant additive in the production of polymers, enhancing the thermal stability and longevity of the material.[1]

-

Pharmaceutical Synthesis: The phenolic structure is a common scaffold in medicinal chemistry, making it a valuable intermediate for the synthesis of more complex drug molecules.[1]

-

Cosmetics: Due to its antioxidant properties, it has applications as a preservative in cosmetic formulations to prevent degradation.[1]

Biological Activities

Research has indicated several potential biological activities for 2-(1-Phenylethyl)phenol, primarily linked to its phenolic hydroxyl group.

-

Antioxidant Properties: The compound can act as a free radical scavenger, which may help protect against oxidative stress.[1]

-

Antimicrobial Activity: Studies have suggested moderate activity against certain strains of bacteria and fungi.[1]

-

Anti-inflammatory Effects: Preliminary research points towards potential anti-inflammatory properties, though further investigation is required to confirm these effects and understand the mechanisms.[1]

Safety, Handling, and Storage

Proper handling of 2-(1-Phenylethyl)phenol is crucial to ensure laboratory safety.

GHS Hazard Classification

| Pictogram | Signal Word | Hazard Statements |

| Warning | H302: Harmful if swallowed.H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation. |

Recommended Handling Procedures

-

Ventilation: Use only in a well-ventilated area, preferably within a chemical fume hood.

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety goggles with side shields or a face shield, and a lab coat.[8]

-

Hygiene: Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work area.[8]

Storage Guidelines

-

Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible substances such as strong oxidizing agents.[8]

First Aid Measures

-

Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen and seek medical attention.[8]

-

Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing.[8]

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[8]

-

Ingestion: Do not induce vomiting. If the person is conscious, rinse their mouth with water and seek immediate medical attention.

Conclusion

2-(1-Phenylethyl)phenol is a significant chemical compound with a well-defined molecular structure and a range of established and potential applications. Its synthesis via Friedel-Crafts alkylation is a cornerstone of its production, leading to its use as a key intermediate in the pharmaceutical, cosmetic, and polymer industries. The biological activities, particularly its antioxidant properties, continue to be an area of active research. Adherence to strict safety and handling protocols is mandatory for its use. This guide serves as a foundational technical resource for professionals working with this versatile compound.

References

- Hoffman Fine Chemicals. (n.d.). CAS 4237-44-9 | 2-(1-Phenylethyl)phenol | MFCD01707270.

- Smolecule. (2023, August 15). Buy 2-(1-Phenylethyl)phenol | 4237-44-9.

- Sigma-Aldrich. (n.d.). 2-(1-Phenylethyl)phenol | 4237-44-9.

- NIST. (n.d.). Phenol, 2-(1-phenylethyl)-. In NIST Chemistry WebBook.

- U.S. Environmental Protection Agency (EPA). (n.d.). Phenol, 2-(1-phenylethyl)- - Substance Details.

- NIST. (n.d.). Phenol, 2-(1-phenylethyl)- Mass Spectrum. In NIST Chemistry WebBook.

- National Center for Biotechnology Information (NCBI). (n.d.). 2-(1-Phenylethyl)phenol. In PubChem Compound Database.

- AK Scientific, Inc. (n.d.). Safety Data Sheet: 2-(1-Hydroxy-2-phenylethyl)phenol.

- precisionFDA. (n.d.). 2-(1-PHENYLETHYL)PHENOL.

- LookChem. (n.d.). 2-(1-Phenylethyl)phenol.

Sources

- 1. Buy 2-(1-Phenylethyl)phenol | 4237-44-9 [smolecule.com]

- 2. Substance Registry Services | US EPA [cdxapps.epa.gov]

- 3. 2-(1-Phenylethyl)phenol | C14H14O | CID 95322 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. hoffmanchemicals.com [hoffmanchemicals.com]

- 5. Phenol, 2-(1-phenylethyl)- [webbook.nist.gov]

- 6. GSRS [precision.fda.gov]

- 7. Phenol, 2-(1-phenylethyl)- [webbook.nist.gov]

- 8. aksci.com [aksci.com]

An In-depth Technical Guide to the Solubility of 2-(1-Phenylethyl)phenol in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Section 1: Introduction to 2-(1-Phenylethyl)phenol and its Significance

2-(1-Phenylethyl)phenol, with the chemical formula C14H14O, is an aromatic organic compound belonging to the phenol family.[1][2] Its molecular structure, featuring a phenyl group and a hydroxyl group, imparts a unique combination of steric and electronic properties that influence its reactivity and solubility.[1] This compound serves as a crucial intermediate in the synthesis of various high-value chemicals and materials.

The solubility of 2-(1-Phenylethyl)phenol is a critical parameter that dictates its utility in a wide range of applications. In the pharmaceutical industry, it is utilized as an intermediate in drug synthesis, leveraging its potential biological activities, including antioxidant, antimicrobial, and anti-inflammatory properties.[1] For cosmetic formulations, its antioxidant and preservative capabilities are highly valued.[1] Furthermore, in the polymer industry, it functions as a stabilizer or additive to enhance material properties.[1] A thorough understanding of its solubility in different organic solvents is therefore paramount for process optimization, formulation development, and ensuring the efficacy of the final product.

Section 2: Physicochemical Properties Influencing Solubility

The solubility of a compound is governed by its physical and chemical properties. For 2-(1-Phenylethyl)phenol, the key determinants are its molecular structure, polarity, and ability to form intermolecular hydrogen bonds.

Molecular Structure: The presence of a hydroxyl (-OH) group attached to a benzene ring makes 2-(1-Phenylethyl)phenol a polar molecule. However, the bulky non-polar 1-phenylethyl group significantly influences its overall polarity and steric hindrance.[1] This dual nature—a polar head and a significant non-polar tail—results in a nuanced solubility profile.

Polarity and the "Like Dissolves Like" Principle: The general principle of "like dissolves like" is a useful starting point for predicting solubility.[3][4] Polar solvents tend to dissolve polar solutes, and non-polar solvents dissolve non-polar solutes. Given its structure, 2-(1-Phenylethyl)phenol is expected to exhibit good solubility in solvents of intermediate to high polarity and limited solubility in highly non-polar or highly polar solvents.

Hydrogen Bonding: The hydroxyl group of 2-(1-Phenylethyl)phenol can act as both a hydrogen bond donor and acceptor. This capability is crucial for its solubility in protic solvents like alcohols.